Sucrose acetate distearate
Overview
Description
Sucrose acetate distearate is a compound derived from sucrose and stearic acidThis makes it an effective emulsifier and surfactant, commonly used in cosmetic and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylated sucrose distearate typically involves the esterification of sucrose with stearic acid in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the selective acetylation of the sucrose molecule. Common acetylating agents include acetic anhydride and acetyl chloride .
Industrial Production Methods
Industrial production of acetylated sucrose distearate often employs a micro-emulsion process. This involves the formation of a micro-dispersion of sucrose, which is then reacted with methyl stearate and sodium stearate. The reaction product is purified to obtain a high yield of acetylated sucrose distearate .
Chemical Reactions Analysis
Types of Reactions
Sucrose acetate distearate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Under strong acidic or basic conditions, it is prone to hydrolysis, resulting in the breakdown of the ester bonds .
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used to hydrolyze the ester bonds.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester groups to alcohols.
Major Products
The major products formed from these reactions include sucrose, stearic acid, and various acetylated derivatives depending on the reaction conditions .
Scientific Research Applications
Sucrose acetate distearate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: Widely used in the cosmetic and personal care industry as an emulsifier and conditioning agent
Mechanism of Action
The mechanism of action of acetylated sucrose distearate involves its ability to reduce surface tension and stabilize emulsions. The acetyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and improve the solubility of hydrophobic compounds. This makes it effective in various applications, including drug delivery and cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
Sucrose distearate: Lacks the acetyl groups, making it less effective as an emulsifier.
Sucrose monostearate: Contains only one stearic acid ester group, resulting in different emulsifying properties.
Sucrose palmitate: Similar structure but with palmitic acid instead of stearic acid, leading to variations in its physical and chemical properties.
Uniqueness
Sucrose acetate distearate is unique due to its dual hydrophilic and lipophilic nature, which enhances its emulsifying and surfactant properties. The presence of acetyl groups also provides additional stability and functionality compared to non-acetylated derivatives .
Properties
IUPAC Name |
acetic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2(3)4/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2;1H3,(H,3,4)/t;4-,5-,6-,7-,8+,9-,10+,11-,12+;/m.1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYXPQPFRQYKL-CKYSXYJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153338 | |
Record name | Acetylated sucrose distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52439-69-7, 121684-92-2 | |
Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, acetate octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52439-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylated sucrose distearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121684922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylated sucrose distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLATED SUCROSE DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW9XG1719 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.